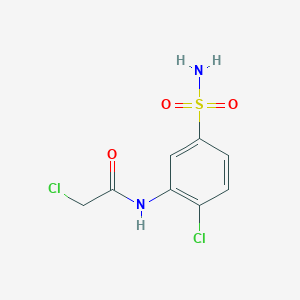

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Übersicht

Beschreibung

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C8H8Cl2N2O3S and a molecular weight of 283.13 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-chloro-5-sulfamoylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are 2-chloro-5-sulfamoylaniline and chloroacetic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its antimicrobial and anticancer properties. The sulfonamide group is particularly known for its antibacterial effects, primarily acting as an inhibitor of bacterial dihydropteroate synthase, which is essential for folate synthesis. Additionally, studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .

Enzyme Inhibition Studies

Research has demonstrated that 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide acts as a carbonic anhydrase inhibitor . Carbonic anhydrases are critical enzymes involved in various physiological processes, including pH regulation and CO2 transport. Inhibition studies have shown that this compound exhibits selectivity towards specific isoforms of carbonic anhydrases, which could be beneficial in targeting diseases such as cancer .

Agricultural Applications

The compound's unique chemical structure allows it to be explored in the development of agrochemicals . Its efficacy against certain pathogens makes it a candidate for use in crop protection agents, potentially enhancing agricultural productivity while minimizing environmental impact.

Case Studies and Research Findings

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide:

N-(2-chloro-5-sulfamoylphenyl)acetamide: Lacks the additional chlorine atom, which may affect its reactivity and applications.

2-chloro-N-(2-chloro-4-sulfamoylphenyl)acetamide: Similar structure but with a different position of the sulfonamide group, potentially leading to different properties.

Biologische Aktivität

2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities related to antimicrobial and anticancer properties. This compound features a chloroacetamide moiety and a sulfonamide group, which are known to enhance its therapeutic efficacy.

Chemical Structure and Properties

- Molecular Formula : C8H8Cl2N2O3S

- Molecular Weight : 283.13 g/mol

- CAS Number : 1154121-22-8

The crystal structure of this compound reveals significant intramolecular interactions, including C—H⋯O hydrogen bonds, which stabilize its conformation. The dihedral angle between the benzene ring and the amido plane is approximately 4.1°, indicating a relatively planar structure that can influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit critical enzymes involved in bacterial metabolism and cancer cell proliferation:

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, particularly through the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism makes it effective against various bacterial strains.

- Anticancer Activity : In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent. Its selectivity towards certain biological targets enhances its therapeutic profile.

Antimicrobial and Anticancer Studies

Several studies have evaluated the biological activity of this compound:

Case Studies

- Antimicrobial Evaluation : A study assessed the efficacy of various sulfonamide derivatives against multidrug-resistant strains such as K. pneumoniae and P. aeruginosa. The results indicated that compounds similar to this compound exhibited promising antibacterial activity, making them potential candidates for further development in combating antibiotic resistance .

- Cancer Cell Line Studies : Research demonstrated that this compound could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis. The mechanism involved increased annexin V-FITC positivity, indicating late-stage apoptosis, which was quantified to show a 22-fold increase compared to untreated controls .

Synthesis and Yield

The synthesis of this compound generally yields around 70% with reported melting points between 492–495 K. The synthesis involves the reaction of sulfanilamide with chloroacetyl chloride under controlled conditions, followed by purification steps .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O3S/c9-4-8(13)12-7-3-5(16(11,14)15)1-2-6(7)10/h1-3H,4H2,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODGSEJVGHBAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.